molecular formula C11H10N2OS B153211 3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole CAS No. 127345-91-9

3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole

Cat. No. B153211
CAS RN: 127345-91-9
M. Wt: 218.28 g/mol
InChI Key: LNOGZUJTJKHQFR-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole (HMMBzT) is a heterocyclic aromatic compound that is formed during the cooking of meat and fish at high temperatures. It is classified as a mutagenic and carcinogenic compound that can cause DNA damage and lead to the development of cancer. In recent years, there has been a growing interest in studying the synthesis, mechanism of action, and physiological effects of HMMBzT, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole involves the formation of DNA adducts, which are covalent bonds between the this compound molecule and the DNA molecule. These adducts can cause mutations in the DNA sequence, leading to the development of cancer. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell proliferation. These effects can lead to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole has several advantages for use in lab experiments, including its stability, solubility, and mutagenic properties. However, there are also limitations to its use, such as the need for specialized equipment and expertise to handle mutagenic compounds safely.

Future Directions

There are several future directions for research on 3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole, including the development of new synthesis methods, the study of its effects on different cell types and tissues, and the investigation of its potential as a therapeutic target for cancer treatment. Additionally, there is a need for further research on the mechanisms underlying the mutagenic and carcinogenic effects of this compound, as well as the development of new methods for detecting and measuring this compound in food and biological samples.
In conclusion, this compound is a mutagenic and carcinogenic compound that is formed during the cooking of meat and fish at high temperatures. It has been widely used in scientific research as a model compound to study the mutagenic and carcinogenic effects of HAAs. The synthesis, mechanism of action, and physiological effects of this compound have been extensively studied, and there are several future directions for research on this compound.

Scientific Research Applications

3-Hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole has been widely used in scientific research as a model compound to study the mutagenic and carcinogenic effects of heterocyclic aromatic amines (HAAs). HAAs are a class of compounds that are formed during the cooking of meat and fish at high temperatures and are known to be mutagenic and carcinogenic. This compound is used as a surrogate for HAAs due to its similar chemical structure and mutagenic properties.

properties

CAS RN

127345-91-9

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol

InChI

InChI=1S/C11H10N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-5,14H,6H2,1H3

InChI Key

LNOGZUJTJKHQFR-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)CO

Canonical SMILES

CC1=C(N2C3=CC=CC=C3SC2=N1)CO

Other CAS RN

127345-91-9

synonyms

3-hydroxymethyl-2-methylimidazo(2,1-b)benzothiazole
NIK 228
NIK-228

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of n-butanol were heated 30.0 g of 2-aminobenzothiazole and 25.0 g of propargyl bromide at 100° C. for 6 hours. After cooling, the precipitated crystals were taken out by filtration and recrystallized from water to give 40.0 g of the intermediate. Next, the intermediate was added to 250 ml of sodium ethoxideethanol solution (Na, 3.3 g). The mixture was heated under reflux for one hour. After completion of the reaction, the solvent was removed and water was added to the residue. The precipitated crystals were taken out by filtration to give 22.4 g of 2-methylimidazo[2,1-b]benzothiazole. The benzothiazole was added to a mixture of 300 ml of dry dimethylformamide and 30.0 ml of phosphorus oxychloride followed by heating at 60° C. for 6 hours. After completion of the reaction, the reaction mixture was poured onto 1 liter of chilled water and then was neutralized with ammonium hydroxide. Then, the precipitated crystals were taken out by filtration. The thus obtained formyl compound, 20.5 g, was suspended in 300 ml of methanol and 1.5 g of sodium borohydride was added to the suspension followed by stirring at room temperature for 2 hours. After methanol was removed, the residue was treated with 200 ml of water and filtered to give 20.0 g of the title compound.
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